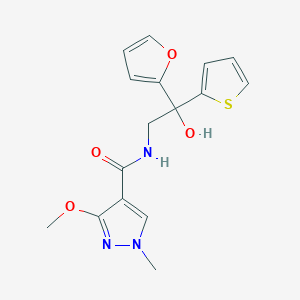

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

This compound features a pyrazole-4-carboxamide core substituted with a 3-methoxy-1-methyl group and a branched ethyl chain bearing hydroxyl, furan-2-yl, and thiophen-2-yl moieties.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-19-9-11(15(18-19)22-2)14(20)17-10-16(21,12-5-3-7-23-12)13-6-4-8-24-13/h3-9,21H,10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSOOWBVZGCVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. The compound’s furan and thiophene moieties may play a role in its interactions with its targets.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

Compound Overview

The compound features a unique structure that integrates both furan and thiophene rings along with a pyrazole core, making it a member of the heterocyclic compounds known for diverse biological activities. Its molecular formula is with a molecular weight of 345.37 g/mol.

Synthesis

The synthesis of this compound can be achieved through various organic reactions, typically involving the condensation of appropriate precursors under controlled conditions. The following methods are commonly employed:

- Condensation Reaction : Combining furan derivatives with thiophene and pyrazole components.

- Multi-step Synthesis : Involves several reactions including acylation and cyclization to form the desired structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Pharmacological Properties

Research indicates that this compound may exhibit:

- Anti-inflammatory Activity : Similar to other pyrazole derivatives, it may inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.

Case Studies

- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of this compound in animal models, demonstrating significant reduction in paw edema compared to control groups. The compound showed an ED50 value comparable to established anti-inflammatory drugs.

- Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Comparison with Related Compounds

The unique combination of furan and thiophene rings in this compound differentiates it from other similar compounds that typically contain only one type of heterocyclic structure. This duality enhances its reactivity and biological interaction capabilities.

| Compound Type | Structure Features | Biological Activity |

|---|---|---|

| Pyrazole Derivatives | Pyrazole core only | Anti-inflammatory |

| Thiophene Derivatives | Thiophene only | Antimicrobial |

| Furan Derivatives | Furan only | Antioxidant |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

Methodological Answer: Synthesis involves multi-step reactions:

- Step 1: Condensation of furan-2-yl and thiophen-2-yl precursors with a hydroxylated ethylamine intermediate under anhydrous conditions (60–80°C, 12–24 hrs).

- Step 2: Coupling with the pyrazole-carboxamide moiety using carbodiimide-based agents (e.g., EDCI or DCC) in DMF or THF.

- Critical Parameters:

- Temperature control (±2°C) during condensation to prevent side reactions.

- Strict exclusion of moisture to avoid hydrolysis of intermediates.

- Purification via gradient silica chromatography (ethyl acetate/hexane, 3:7 to 1:1 v/v) to isolate stereoisomers.

Yield optimization requires monitoring by TLC and adjusting stoichiometry (1.2–1.5 eq for nucleophilic components) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- 1H/13C NMR: Identify aromatic protons (δ 6.8–8.2 ppm for furan/thiophene) and methyl groups (δ 1.8–2.5 ppm).

- FT-IR: Confirm amide bonds (C=O stretch ~1650 cm⁻¹) and methoxy groups (C-O-C ~1250 cm⁻¹).

- HRMS (ESI+): Validate molecular weight (expected [M+H]+ ~450–500 Da).

- X-ray Crystallography: Resolve stereochemistry (R factor <0.05 achievable with Mo Kα radiation at 292 K) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across assay systems?

Methodological Answer: Discrepancies may arise from:

- Solvent effects: Limit DMSO to ≤0.1% and validate solubility in assay buffers (e.g., PBS with 0.01% Tween-20).

- Metabolic instability: Perform LC-MS stability checks in hepatocyte microsomes (30–60 min incubations).

- Assay specificity: Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity). Systematic validation includes parallel dose-response curves and time-resolved activity profiling .

Q. What computational strategies optimize synthetic pathways and predict reactivity?

Methodological Answer: Integrate:

- Quantum Mechanics (DFT): Calculate reaction barriers (B3LYP/6-31G* level) for key steps like amide coupling.

- Retrosynthetic Tools: Apply AiZynthFinder to identify feasible routes using available building blocks.

- Machine Learning: Train models on heterocyclic reaction datasets to predict optimal conditions (e.g., solvent polarity, catalyst loading). Validate predictions with microscale (1–5 mg) parallel reactions .

Q. What strategies improve solubility and stability in diverse solvent systems?

Methodological Answer: A tiered approach is recommended:

- Solubility Screening: Use shake-flask method across pH 1–7.4 (HCl/NaOH adjustments) and solvents (e.g., DMSO, PEG-400).

- Stability Studies: Conduct forced degradation (40–80°C, 0.1% H2O2) with HPLC-PDA monitoring (λ = 254 nm).

- Formulation: Explore salt formation (e.g., hydrochloride if basic amines exist) or co-solvents (e.g., 10% β-cyclodextrin in PBS). Molecular dynamics simulations can identify favorable excipients .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC50 values?

Methodological Answer:

- Standardize Assays: Use common positive controls (e.g., staurosporine for kinase assays) across labs.

- Compound Integrity: Verify purity (>95% by HPLC) and stability (lyophilized storage at -80°C).

- Statistical Reconciliation: Apply Bland-Altman analysis to compare inter-lab variability. Cross-testing in 3+ independent labs reduces bias .

Experimental Design Considerations

Q. What in silico tools predict metabolic pathways for this compound?

Methodological Answer:

- Software: Use GLORYx for phase I/II metabolism predictions and SwissADME for bioavailability estimates.

- Focus Areas: Prioritize oxidation of thiophene rings (CYP3A4/2D6-mediated) and hydrolysis of the carboxamide group. Validate with human liver microsome assays and UPLC-QTOF metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.